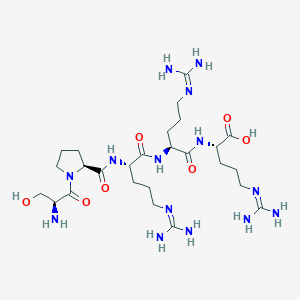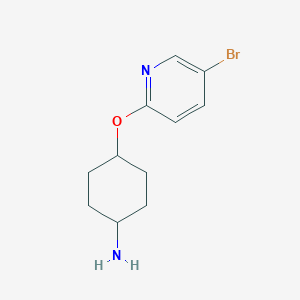![molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8](/img/structure/B15159399.png)
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). It is known for its persistence in the environment and its potential for bioaccumulation. This compound is often studied in the context of environmental science and pollution research due to its stability and widespread occurrence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-chlorobenzene under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are subjected to chlorinating agents in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation Reactions: Can lead to the formation of more oxidized derivatives.
Reduction Reactions: May result in the removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated benzene derivatives, while oxidation can produce more complex organochlorine compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene has several scientific research applications:
Environmental Science: Studied for its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a model compound for studying chlorination reactions and mechanisms.
Medicine: Investigated for its potential effects on human health and its role as a pollutant.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): Shares structural similarities and environmental persistence.
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene.
4-Chlorobenzene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its specific chlorination pattern and its stability in the environment. Its persistence and potential for bioaccumulation make it a compound of interest in environmental studies and pollution research .
Propiedades
Número CAS |
656805-38-8 |
|---|---|
Fórmula molecular |
C13H7Cl5 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H |
Clave InChI |
GXDIYMGUKBAGCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
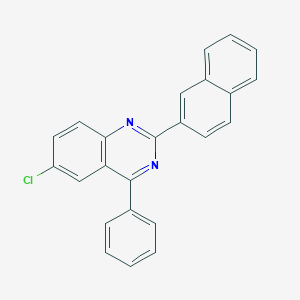
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
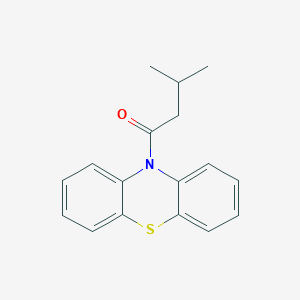
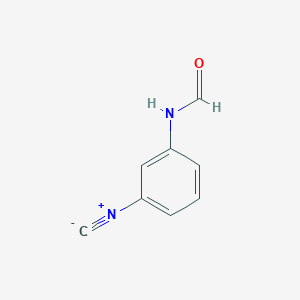
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)


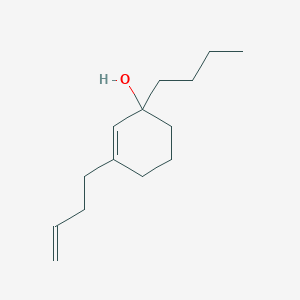

![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
